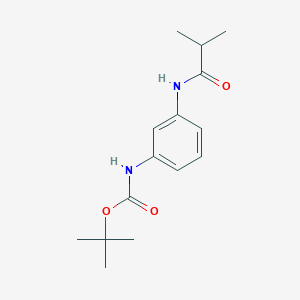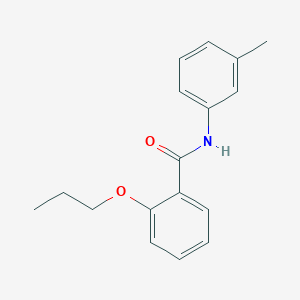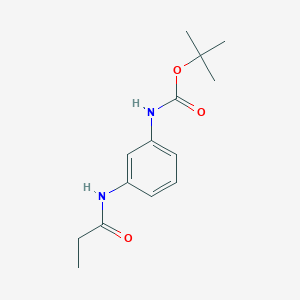![molecular formula C22H26N2O4 B268806 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268806.png)
2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as EPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment and drug discovery. EPPB is a small molecule inhibitor that targets protein-protein interactions, specifically the interaction between the transcription factor STAT3 and its upstream activator, JAK2.
作用機序
2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide works by binding to the SH2 domain of STAT3, preventing its interaction with JAK2 and subsequent activation. This inhibition leads to the downregulation of STAT3-dependent genes, resulting in decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have specific effects on cancer cells, including decreased cell viability, increased apoptosis, and decreased migration and invasion. In addition, 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been found to have anti-inflammatory effects, as STAT3 is also involved in the regulation of inflammation.
実験室実験の利点と制限
One advantage of using 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its specificity for the STAT3-JAK2 interaction, which allows for targeted inhibition of this pathway. However, one limitation is that 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may have off-target effects on other proteins, which can complicate data interpretation.
将来の方向性
1. Investigating the potential use of 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in combination with other cancer treatments to enhance efficacy.
2. Developing more potent and selective inhibitors of the STAT3-JAK2 interaction.
3. Exploring the use of 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in other disease models where STAT3 is involved, such as autoimmune disorders.
4. Investigating the potential use of 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in drug discovery to screen for compounds that target protein-protein interactions.
In conclusion, 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a promising compound for scientific research due to its potential applications in cancer treatment and drug discovery. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Further research is needed to fully explore the potential of 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide and develop more potent and selective inhibitors of the STAT3-JAK2 interaction.
合成法
2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-nitrophenylacetic acid with ethylene glycol, followed by the reduction of the nitro group to an amine. The resulting amine is then reacted with 4-(1-pyrrolidinylcarbonyl)phenyl isocyanate to yield 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide.
科学的研究の応用
2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have potential applications in cancer treatment, as STAT3 is a key player in tumor progression and metastasis. Inhibition of the STAT3-JAK2 interaction has been found to suppress tumor growth and promote apoptosis in cancer cells. 2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been investigated for its potential use in drug discovery, as it can be used to screen for compounds that target protein-protein interactions.
特性
製品名 |
2-(2-ethoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide |
|---|---|
分子式 |
C22H26N2O4 |
分子量 |
382.5 g/mol |
IUPAC名 |
2-(2-ethoxyethoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C22H26N2O4/c1-2-27-15-16-28-20-8-4-3-7-19(20)21(25)23-18-11-9-17(10-12-18)22(26)24-13-5-6-14-24/h3-4,7-12H,2,5-6,13-16H2,1H3,(H,23,25) |
InChIキー |
ZSJASYNZNDVJQU-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
正規SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)

![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)

![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)
![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)
![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)

